molecular formula C19H19N5O3 B2900884 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034501-34-1

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2900884
CAS No.: 2034501-34-1
M. Wt: 365.393
InChI Key: JRMQCLBJEDGUJH-UHFFFAOYSA-N
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Description

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a combination of pyrazine, piperidine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazine Moiety: Starting with 6-methoxypyrazine, the compound is functionalized to introduce the necessary substituents.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Quinoxaline Synthesis: Quinoxaline is prepared by condensing o-phenylenediamine with a diketone.

    Coupling Reactions: The final step involves coupling the pyrazine, piperidine, and quinoxaline moieties through nucleophilic substitution or other coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring.

    Reduction: Reduction reactions may target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazine and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the methoxy group.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Substituted pyrazine or quinoxaline derivatives.

Scientific Research Applications

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

    2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline: Unique due to its combination of pyrazine, piperidine, and quinoxaline moieties.

    Other Pyrazine Derivatives: Compounds with similar pyrazine structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the pyrazine or quinoxaline moieties.

    Quinoxaline Derivatives: Compounds with quinoxaline structures but different functional groups.

Uniqueness: The uniqueness of this compound lies in its multi-functional structure, which combines three distinct moieties, potentially leading to diverse chemical reactivity and biological activity.

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-17-10-20-11-18(23-17)27-13-5-4-8-24(12-13)19(25)16-9-21-14-6-2-3-7-15(14)22-16/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMQCLBJEDGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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